molecular formula C18H17N B14232715 5-Phenyl-2-(2-phenylethenyl)-3,4-dihydro-2H-pyrrole CAS No. 389091-95-6

5-Phenyl-2-(2-phenylethenyl)-3,4-dihydro-2H-pyrrole

Cat. No.: B14232715
CAS No.: 389091-95-6
M. Wt: 247.3 g/mol
InChI Key: GHXQPDOYLUVYSF-UHFFFAOYSA-N
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Description

5-Phenyl-2-(2-phenylethenyl)-3,4-dihydro-2H-pyrrole:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-(2-phenylethenyl)-3,4-dihydro-2H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of phenylacetylene with phenylhydrazine in the presence of a suitable catalyst to form the desired pyrrole derivative. The reaction conditions typically include:

    Catalyst: Palladium or copper-based catalysts

    Solvent: Toluene or ethanol

    Temperature: 80-120°C

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening for catalyst selection and reaction optimization is common to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-(2-phenylethenyl)-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its fully saturated form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acetone at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at 1 atm pressure.

    Substitution: Bromine in chloroform for bromination reactions.

Major Products Formed

    Oxidation: Pyrrole oxides

    Reduction: Fully saturated pyrrole derivatives

    Substitution: Brominated or nitrated pyrrole derivatives

Scientific Research Applications

5-Phenyl-2-(2-phenylethenyl)-3,4-dihydro-2H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Phenyl-2-(2-phenylethenyl)-3,4-dihydro-2H-pyrrole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethylamine: A simple amine with a phenylethyl group.

    Phenylpyrrole: A pyrrole derivative with a phenyl group.

    2-Phenylindole: An indole derivative with a phenyl group.

Uniqueness

5-Phenyl-2-(2-phenylethenyl)-3,4-dihydro-2H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.

Properties

CAS No.

389091-95-6

Molecular Formula

C18H17N

Molecular Weight

247.3 g/mol

IUPAC Name

5-phenyl-2-(2-phenylethenyl)-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C18H17N/c1-3-7-15(8-4-1)11-12-17-13-14-18(19-17)16-9-5-2-6-10-16/h1-12,17H,13-14H2

InChI Key

GHXQPDOYLUVYSF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1C=CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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